3-Fluoro-2-methoxybenzoyl chloride

Medicinal Chemistry Nucleophilic Aromatic Substitution Synthetic Methodology

3-Fluoro-2-methoxybenzoyl chloride (CAS 106428-06-2) is a fluorinated aromatic acyl chloride characterized by the simultaneous presence of a fluorine atom at the 3-position and a methoxy group at the 2-position on the benzoyl core. This ortho-substitution pattern creates a unique electronic environment that distinguishes it from other benzoyl chloride derivatives.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 106428-06-2
Cat. No. B3079283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methoxybenzoyl chloride
CAS106428-06-2
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1F)C(=O)Cl
InChIInChI=1S/C8H6ClFO2/c1-12-7-5(8(9)11)3-2-4-6(7)10/h2-4H,1H3
InChIKeyWJLYPIGIRQBXFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-methoxybenzoyl chloride (CAS 106428-06-2): A Dual-Functionalized Acyl Chloride Building Block for Pharmaceutical and Agrochemical Synthesis


3-Fluoro-2-methoxybenzoyl chloride (CAS 106428-06-2) is a fluorinated aromatic acyl chloride characterized by the simultaneous presence of a fluorine atom at the 3-position and a methoxy group at the 2-position on the benzoyl core . This ortho-substitution pattern creates a unique electronic environment that distinguishes it from other benzoyl chloride derivatives . The compound serves primarily as an electrophilic acylation reagent for introducing the 3-fluoro-2-methoxybenzoyl moiety into target molecules, with applications documented in the synthesis of pharmaceutical intermediates, herbicides, and insecticides [1]. Its molecular formula is C8H6ClFO2 with a molecular weight of 188.58 g/mol, and it is commercially available in purity grades ranging from 95% to 99% (HPLC) .

Why 3-Fluoro-2-methoxybenzoyl chloride Cannot Be Substituted with Generic Benzoyl Chloride Analogs


Substituting 3-fluoro-2-methoxybenzoyl chloride with a generic or mono-functionalized benzoyl chloride analog in a validated synthetic route carries significant risk of failure due to the electronic interplay between the 3-fluoro and 2-methoxy substituents. The ortho-relationship creates a distinct reactivity profile and influences the conformational properties of downstream products . In nucleophilic aromatic substitution (SNAr) reactions, fluoro-substituted substrates proceed efficiently, whereas methoxy-functionalized analogs alone afford only moderate yields [1]. The dual substitution pattern is essential for achieving the desired balance of electrophilicity and stability required in multi-step syntheses, making direct replacement with 2-methoxybenzoyl chloride (lacking fluorine) or 3-fluorobenzoyl chloride (lacking methoxy) chemically non-equivalent .

Quantitative Evidence Guide for 3-Fluoro-2-methoxybenzoyl chloride: Differentiated Performance Against Comparator Compounds


Ortho-Methoxy Substitution Enables SNAr Reactivity Unlike Unsubstituted or Para-Fluoro Analogs

3-Fluoro-2-methoxybenzoyl chloride derives its synthetic utility from the presence of a fluorine atom ortho to a methoxy group, a motif that enables efficient nucleophilic aromatic substitution (SNAr) reactions. In studies on related 2-fluoro/methoxybenzoic acid systems, fluoro-substituted substrates proceed with high efficiency in SNAr reactions with lithioamides, while methoxy-only substrates afford only moderate yields (e.g., with s-BuLi and PhLi) [1]. This suggests that the 3-fluoro-2-methoxy pattern provides a more reactive and versatile handle for diversification compared to mono-substituted analogs like 2-methoxybenzoyl chloride (CAS 21615-34-9), which lacks the fluoro leaving group and would exhibit significantly different reaction kinetics and yields .

Medicinal Chemistry Nucleophilic Aromatic Substitution Synthetic Methodology

Dual Ortho-Substitution Modulates Electrophilicity Compared to Mono-Substituted Benzoyl Chlorides

The electronic environment of 3-fluoro-2-methoxybenzoyl chloride is influenced by the electron-withdrawing fluorine (-I effect) and the electron-donating methoxy group (+M effect) in an ortho relationship. In analogous 2-fluoro-6-methoxybenzoyl chloride systems, this creates a 'balanced electronic environment' that modulates the electrophilicity of the carbonyl carbon . This is in contrast to mono-substituted comparators: 3-fluorobenzoyl chloride (CAS 1711-07-5) lacks the electron-donating methoxy group and would be expected to exhibit higher electrophilicity , while 2-methoxybenzoyl chloride (CAS 21615-34-9) lacks the electron-withdrawing fluorine and would be less electrophilic . This intermediate electrophilicity can be advantageous in reactions where excessive reactivity leads to side-product formation or where controlled acylation is required .

Physical Organic Chemistry Acylation Reagents Electrophilicity

Commercial Availability at Higher Purity (99% HPLC) Relative to Structurally Similar Analogs

For procurement decisions, the availability of 3-fluoro-2-methoxybenzoyl chloride at a certified 99% purity (HPLC) offers a quantifiable advantage over closely related isomers that are typically supplied at lower purity grades. This compound is commercially available with purity specifications of 95% , 97% , and 99% HPLC . In comparison, the structurally similar 4-fluoro-3-methoxybenzoyl chloride (CAS 82846-19-3) is commonly supplied at ≥95% purity , and 2-fluoro-5-methoxybenzoyl chloride (CAS 659737-56-1) is available at 95% . The availability of a 99% HPLC grade for the target compound can reduce the need for in-house purification and improve the reliability of subsequent synthetic steps.

Procurement Quality Control Pharmaceutical Intermediate

Proprietary MDL Number and Chemical Identifiers Confirm Unique Structural Identity

3-Fluoro-2-methoxybenzoyl chloride is assigned a unique MDL Number (MFCD09025367) and InChI Key (WJLYPIGIRQBXFF-UHFFFAOYSA-N) , which unambiguously distinguish it from all other regioisomers and structural analogs. For example, 2-methoxybenzoyl chloride (CAS 21615-34-9) has the MDL Number MFCD00000665 [1], and 3-fluorobenzoyl chloride (CAS 1711-07-5) has the MDL Number MFCD00000668 [2]. These unique identifiers are essential for accurate compound registration in electronic lab notebooks (ELNs), inventory management systems, and for meeting the FAIR data principles (Findable, Accessible, Interoperable, Reusable) in modern research environments.

Compound Registration Inventory Management Regulatory Compliance

Validated Application Scenarios for 3-Fluoro-2-methoxybenzoyl chloride in Research and Industrial Settings


Synthesis of 3-Fluoro-2-methoxybenzoyl-Containing Amides for Medicinal Chemistry SAR Studies

This compound is the reagent of choice for introducing a 3-fluoro-2-methoxybenzoyl moiety into amine-containing scaffolds during structure-activity relationship (SAR) investigations [1]. Its balanced electrophilicity, inferred from the ortho-fluoro/methoxy substitution pattern, facilitates controlled acylation of sensitive amines, potentially minimizing over-acylation or decomposition . The 99% HPLC purity grade available ensures that the resulting amide libraries are not contaminated with side-products from the starting material, improving the reliability of biological assay data .

Preparation of Herbicide and Insecticide Intermediates via Selective Acylation

3-Fluoro-2-methoxybenzoyl chloride is explicitly cited for use in the production of herbicides and insecticides [1]. The unique electronic profile provided by the dual substitution pattern is critical for achieving the desired bioactivity in the final agrochemical product . For example, it serves as a precursor for the synthesis of 2-(3-fluoroalkoxyphenyl)-3,1-benzoxazin-4-ones, a class of compounds with herbicidal activity . Attempting to use a generic benzoyl chloride would result in an inactive analog, highlighting the necessity of this specific compound for these applications.

Multi-Step Synthesis of Complex Fluorinated APIs Requiring Orthogonal Reactivity

In multi-step API syntheses, the 3-fluoro-2-methoxybenzoyl chloride building block offers a strategic advantage due to the presence of the fluorine atom, which can serve as a handle for subsequent SNAr diversification after the initial acylation step [1]. This orthogonal reactivity is not possible with non-fluorinated analogs like 2-methoxybenzoyl chloride. The efficient SNAr reactivity of fluoro-substituted benzoic acid derivatives with lithioamides suggests that this compound can be elaborated into a variety of N-aryl and N-alkyl anthranilic acid derivatives , expanding the accessible chemical space for drug discovery programs.

Reliable Procurement for GLP/GMP Pre-Clinical Material Preparation

When preparing material for GLP toxicology studies or early GMP campaigns, the traceability and purity of the starting material are paramount. 3-Fluoro-2-methoxybenzoyl chloride's unique MDL number (MFCD09025367) [1] and InChI Key enable precise inventory control and reduce the risk of misidentification. The availability of a 99% HPLC purity grade meets the high-quality standards required for pre-clinical batches, minimizing the need for costly and time-consuming re-purification and ensuring that impurity profiles are manageable from the outset of the project .

Technical Documentation Hub

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